Sodium dioctyl sulfosuccinate

Catalog No.
S566774
CAS No.
1639-66-3
M.F
C20H38O7S
M. Wt
422.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium dioctyl sulfosuccinate

CAS Number

1639-66-3

Product Name

Sodium dioctyl sulfosuccinate

IUPAC Name

1,4-dioctoxy-1,4-dioxobutane-2-sulfonic acid

Molecular Formula

C20H38O7S

Molecular Weight

422.6 g/mol

InChI

InChI=1S/C20H38O7S/c1-3-5-7-9-11-13-15-26-19(21)17-18(28(23,24)25)20(22)27-16-14-12-10-8-6-4-2/h18H,3-17H2,1-2H3,(H,23,24,25)

InChI Key

OXLXSOPFNVKUMU-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)[O-].[Na+]

Solubility

SOL IN WATER (G/L): 15 (25 °C), 23 (40 °C), 30 (50 °C), 55 (70 °C); SOL IN CARBON TETRACHLORIDE, PETROLEUM ETHER, NAPHTHA, XYLENE, DIBUTYL PHTHALATE, LIQUID PETROLATUM, ACETONE, ALCOHOL, VEGETABLE OILS; VERY SOL IN WATER-MISCIBLE ORGANIC SOLVENTS
FREELY SOL IN GLYCERIN
Water Solubility = 71000 mg/L @ 25 °C

Synonyms

Aerosol OT, Colace, DEH Na SS, DEH-Na-SS, diethylhexyl sodium sulfosuccinate, Dioctyl Sulfosuccinate, Dioctyl Sulfosuccinate, Sodium, Dioctyl Sulfosuccinates, Dioctyl Sulfosuccinic Acid, Dioctyl Sulfosuccinic Acid, Ammonium Salt, Dioctyl Sulfosuccinic Acid, Barium Salt, Dioctyl Sulfosuccinic Acid, Calcium Salt, Dioctyl Sulfosuccinic Acid, Magnesium Salt, Dioctyl Sulfosuccinic Acid, Potassium Salt, Dioctyl Sulfosuccinic Acid, Sodium Salt, Dioctylsulfosuccinate, Dioctylsulphosuccinate, Sodium, Docusate, Docusate Calcium, Docusate Potassium, Docusate Sodium, DOSS, Sodium Bis(2-ethylhexyl)sulfosuccinate, Sodium Dioctyl Sulfosuccinate, Sodium Dioctylsulphosuccinate, Sodium Sulfosuccinate, Diethylhexyl, Sulfosuccinate, Diethylhexyl Sodium, Sulfosuccinate, Dioctyl, Sulfosuccinates, Dioctyl, Sulfosuccinic Acid bis(2-Ethylhexyl) Ester

Canonical SMILES

CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)O

Isomeric SMILES

CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)[O-].[Na+]

Sodium dioctyl sulfosuccinate, also known as dioctyl sodium sulfosuccinate, is an anionic surfactant widely recognized for its emulsifying, wetting, and dispersing properties. Its molecular formula is C20H37NaO7SC_{20}H_{37}NaO_7S with a molecular weight of approximately 444.56 g/mol. The compound appears as a white to off-white waxy solid and is soluble in both water and various organic solvents. It is commonly used in the food, pharmaceutical, and cosmetic industries due to its safety profile and functional versatility .

Mechanism of action

While the exact mechanism of how SDS works as a laxative is still debated, research suggests it might act through several pathways:

  • Increased water secretion: Studies have shown that SDS can stimulate the secretion of water and electrolytes in the intestines, leading to softer stools and easier passage .
  • Modification of surface tension: SDS acts as a surfactant, lowering the surface tension between stool and water, allowing for better mixing and easier passage .
  • Prostaglandin involvement: Some research suggests that SDS might stimulate the production of prostaglandins, which are natural compounds with laxative properties .

Effectiveness studies

Despite its widespread use as a laxative, the effectiveness of SDS has shown mixed results in research.

  • Some studies have found limited to no significant effect on stool frequency or water content in healthy individuals .
  • Other studies suggest potential benefits in specific populations, such as patients with constipation after surgery or those with hard stools .
Typical of surfactants. It can be synthesized by treating dioctyl maleate with sodium bisulfite, where the bisulfite ion adds to the double bond of the maleate, leading to the formation of the sulfosuccinate structure . The compound is stable under neutral to slightly alkaline conditions but may hydrolyze under extreme acidic or basic environments, which can lead to the cleavage of ester bonds .

Hydrolysis Reaction

Dioctyl Sodium Sulfosuccinate+H2OHydrolyzed Products\text{Dioctyl Sodium Sulfosuccinate}+\text{H}_2\text{O}\rightarrow \text{Hydrolyzed Products}

Sodium dioctyl sulfosuccinate exhibits notable biological activity, particularly in aquatic environments. Studies have shown it to be toxic to various marine organisms, including crustaceans and phytoplankton, with median lethal concentrations (LD50) varying significantly among species . For instance, its toxicity was observed in zebrafish embryos at concentrations as low as 10 mg/L, indicating potential risks to aquatic ecosystems . Additionally, it has been noted for its ability to cause gene expression changes and tissue damage in these organisms.

The primary synthesis method for sodium dioctyl sulfosuccinate involves a multi-step process:

  • Formation of Dioctyl Maleate: Dioctyl maleate is initially synthesized from octanol and succinic anhydride.
  • Sulfation: The maleate undergoes sulfation using sulfur trioxide or sodium bisulfite.
  • Neutralization: The resulting product is then neutralized with sodium hydroxide to yield sodium dioctyl sulfosuccinate .

This method ensures a high purity product suitable for various applications.

Unique FeaturesSodium dodecyl sulfateAnionic surfactantDetergents, personal careStronger surfactant but less biodegradableSodium lauryl sulfoacetateAnionic surfactantCosmetics, foodMilder than sodium dodecyl sulfateSodium bis(2-ethylhexyl) sulfosuccinateAnionic surfactantEmulsifiersSimilar structure but different alkyl chain lengthSodium oleth sulfateAnionic surfactantEmulsifiers in cosmeticsDerived from oleic acid

Sodium dioctyl sulfosuccinate stands out due to its ability to form microemulsions without co-surfactants and its extensive solubility profile across various solvents . Its unique combination of properties allows it to be effective at low concentrations while maintaining stability across a wide pH range.

Physical Description

Dioctyl sodium sulfosuccinate is an odorless colorless to white waxy solid. Sinks and mixes slowly with water. (USCG, 1999)
Water or Solvent Wet Solid, Liquid; Liquid; Liquid, Other Solid
Commercially available in rolls of very thin wax-like solid; as solution (50-75%) in various solvents; [Merck Index] White waxy solid; [MSDSonline]

Color/Form

WHITE, WAX-LIKE SOLID

XLogP3

5.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

422.23382472 g/mol

Monoisotopic Mass

422.23382472 g/mol

Heavy Atom Count

28

Density

1.1 at 68 °F (solid or liquid) (USCG, 1999) - Denser than water; will sink

Odor

CHARACTERISTIC ODOR

Decomposition

WHEN HEATED TO DECOMP, EMITS TOXIC FUMES.

Melting Point

311 °F (USCG, 1999)

UNII

F05Q2T2JA0

Related CAS

10041-19-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 9 of 10 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Used as a stool softener and laxative.
Stool softener /di-octyl sodium sulfosuccinate/

MeSH Pharmacological Classification

Surface-Active Agents

Mechanism of Action

The laxative action is said to result from enhanced penetration of water into the fecal mass in the presence of the wetting agent. ... Action on the intestinal mucosa may contribute to or account for the laxative effect.

Pictograms

Irritant

Irritant

Other CAS

1639-66-3

Absorption Distribution and Excretion

... Docusate sodium is absorbed, appears in the bile in significant concn ... .

Drug Warnings

Docusates increase the intestinal absorption of other drugs administered concurrently and may increase their toxicity. /Docusates/

Use Classification

Fragrance Ingredients
Food Additives -> EMULSIFIER; HUMECTANT; -> JECFA Functional Classes
Plastics -> Polymer Type -> N.a.
Plastics -> Pigments agents
Cosmetics -> Surfactant; Emulsifying

Methods of Manufacturing

PREPD BY REACTION OF APPROPRIATE ALCOHOL WITH MALEIC ANHYDRIDE FOLLOWED BY ADDITION OF SODIUM BISULFITE: JAEGER, US PATENTS 2.028,091; 2,176,423 (1936, 1939, BOTH TO AMERICAN CYANAMID).

General Manufacturing Information

Butanedioic acid, 2-sulfo-, 1,4-dioctyl ester, sodium salt (1:1): ACTIVE

Analytic Laboratory Methods

DETECTION OF DIOCTYL NA SULFOSUCCINATE BY SPECTROPHOTOMETRY @ 650 NM.

Storage Conditions

Capsules of the docusate salts should be stored in tight containers at 15-30 degrees C; docusate sodium solution should be stored in tight containers, and docusate sodium syrup should be stored in tight, light-resistant containers.

Interactions

Docusates increase the intestinal absorption of other drugs administered concurrently and may increase their toxicity. /Docusates/

Stability Shelf Life

STABLE IN ACID & NEUTRAL SOLN; HYDROLYZES IN ALKALINE SOLN

Dates

Modify: 2023-08-15

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